Scientific Field: Chemistry, specifically Polymer Science.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used in the radical polymerization of sterically hindered butadiene.
Methods of Application: The polymerization was performed in the nanochannels of porous coordination polymers.
Results or Outcomes: The microstructures of the resulting polymer could be tuned depending on the structure of the porous hosts.
Scientific Field: Organic Chemistry.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene .
Methods of Application: The compound was used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Results or Outcomes: The compound was successfully used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Summary of Application: 2,3-Dimethoxy-1,3-butadiene can be used in the preparation of 3,4-dimethoxythiophene, which is an intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT).
Results or Outcomes: The outcome is the successful synthesis of 3,4-dimethoxythiophene, an important intermediate for further chemical synthesis.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene can be used to form thio esters by reacting with mercaptans.
Methods of Application: The reaction is carried out in the presence of a cobalt carbonyl catalyst.
Results or Outcomes: The outcome is the successful formation of thio esters.
Scientific Field: Physical Chemistry.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used to investigate the kinetics of hydrolysis reactions in the presence of an acid catalyst.
Methods of Application: The hydrolysis reaction was carried out in the presence of an acid catalyst.
Results or Outcomes: The study provided valuable insights into the kinetics of hydrolysis reactions.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used in the [4+2] cycloadditions of 3-nitrocoumarins.
Methods of Application: The [4+2] cycloadditions of 3-nitrocoumarins with 2,3-Dimethoxy-1,3-butadiene were carried out in aqueous medium, in organic solvent and under solventless conditions.
Results or Outcomes: The reaction led to the formation of 4-substituted 3-nitrochromanones.
2,3-Dimethoxy-1,3-butadiene is characterized by its two methoxy groups attached to a butadiene backbone. Its physical properties include a boiling point of approximately 151 °C and a melting point around 19 °C . The compound is known for its reactivity due to the presence of conjugated double bonds, making it suitable for various chemical transformations.
Several synthesis methods for 2,3-Dimethoxy-1,3-butadiene have been documented:
These methods highlight the compound's versatility in synthetic organic chemistry.
2,3-Dimethoxy-1,3-butadiene finds applications in various fields:
Interaction studies involving 2,3-Dimethoxy-1,3-butadiene focus on its reactivity with other chemical species. For instance:
Several compounds share structural similarities with 2,3-Dimethoxy-1,3-butadiene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,3-Butadiene | C4H6 | Basic diene used in polymer production |
2-Methoxy-1,3-butadiene | C5H8O | Contains one methoxy group; less reactive |
2,3-Dicarbomethoxy-1,3-butadiene | C8H10O4 | More complex structure; used in synthesis |
The unique feature of 2,3-Dimethoxy-1,3-butadiene lies in its dual methoxy substituents on the butadiene chain, enhancing its reactivity compared to simpler analogs like 1,3-butadiene.
Flammable